molecular formula C8H12N2 B1203839 1,3-Benzenediamine, N,N-dimethyl- CAS No. 2836-04-6

1,3-Benzenediamine, N,N-dimethyl-

Cat. No. B1203839
CAS RN: 2836-04-6
M. Wt: 136.19 g/mol
InChI Key: HHSBHVJQXZLIRW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 1,3-Benzenediamine, N,N-dimethyl-, can be achieved through various chemical methods. For example, sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine have been synthesized via electrochemical oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids, showing the versatility of this compound in creating a range of derivatives through electrochemical methods (Khazalpour & Nematollahi, 2015).

Molecular Structure Analysis

The molecular structure of derivatives of 1,3-Benzenediamine, N,N-dimethyl-, has been extensively studied. For instance, the crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide has been determined by X-ray crystallography, revealing insights into the molecular configuration and interactions within the crystal lattice (Al-Hourani et al., 2016).

Chemical Reactions and Properties

1,3-Benzenediamine, N,N-dimethyl-, and its derivatives participate in a variety of chemical reactions, indicating their reactive nature and potential for further functionalization. The reaction with arylhalides in the presence of CuI catalysts for the synthesis of benzimidazoles showcases the compound's reactivity and utility in organic synthesis (Deng, McAllister, & Mani, 2009).

Physical Properties Analysis

The physical properties of 1,3-Benzenediamine, N,N-dimethyl-, derivatives, such as solubility, melting points, and crystal structure, are crucial for their application in various fields. Detailed structural analysis, such as that conducted on N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, provides valuable information regarding the compound's physical characteristics (Al-Hourani et al., 2016).

Chemical Properties Analysis

The chemical properties of 1,3-Benzenediamine, N,N-dimethyl-, including its reactivity with various chemical groups, its stability under different conditions, and its ability to undergo specific chemical transformations, are essential for its application in synthetic chemistry. The synthesis of sulfonamide derivatives illustrates the compound's capacity for chemical modification and application in the synthesis of more complex molecules (Khazalpour & Nematollahi, 2015).

Scientific Research Applications

Applications in Materials Science and Chemistry

Benzodiazepines synthesized using o-phenylenediamine, a related compound, highlight the importance of such chemicals in developing pharmaceuticals with biological activities such as anticonvulsion and sedation. The systematic synthesis strategies for these compounds, as reviewed by Teli et al. (2023), underline the versatility of benzene derivatives in organic synthesis and medicinal chemistry (Teli et al., 2023). This research suggests potential pathways for utilizing 1,3-Benzenediamine, N,N-dimethyl-, in synthesizing biologically active molecules.

Environmental and Biological Applications

The study of phenolic compounds' titration methods, as explored by Allen and Geddes (1957), and the broader review of polyphenols by Rasouli et al. (2017), suggest that derivatives of benzene such as 1,3-Benzenediamine, N,N-dimethyl-, may find applications in understanding and mitigating the effects of pollutants and enhancing the health benefits of natural food products. These applications are crucial for addressing environmental pollution and supporting human health through dietary choices (Allen & Geddes, 1957); (Rasouli et al., 2017).

Safety And Hazards

“1,3-Benzenediamine, N,N-dimethyl-” is classified as dangerous . It is toxic in contact with skin, causes serious eye irritation, and is fatal if swallowed or inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . It should be stored locked up and in a well-ventilated place .

properties

IUPAC Name

3-N,3-N-dimethylbenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-10(2)8-5-3-4-7(9)6-8/h3-6H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSBHVJQXZLIRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3575-32-4 (di-hydrochloride)
Record name N,N-Dimethyl-3-phenylenediamine
Source ChemIDplus
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DSSTOX Substance ID

DTXSID2062664
Record name 1,3-Benzenediamine, N,N-dimethyl-
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Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzenediamine, N,N-dimethyl-

CAS RN

2836-04-6
Record name N,N-Dimethyl-m-phenylenediamine
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Record name N,N-Dimethyl-3-phenylenediamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenediamine, N1,N1-dimethyl-
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Record name 1,3-Benzenediamine, N,N-dimethyl-
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Record name N,N-dimethylbenzene-1,3-diamine
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Synthesis routes and methods I

Procedure details

N,N-dimethyl-3-nitroaniline (3.00 g, 18.1 mmol) was dissolved in ethanol (40 cm3). Tin dichloride (16.3 g, 72.0 mmol) was added and the reaction heated under reflux for 16 h. The reaction mixture was allowed to cool before the bulk of the solvent was removed under reduced pressure. The remaining residue was poured in to water (100 cm3), and basified with sodium hydroxide (3M). The mixture was extracted with chloroform (3×30 cm3). The combined extracts were dried over sodium sulphate, filtered and the solvent removed under reduced pressure to give the product as a brown oil (2.01 g, 82%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
16.3 g
Type
reactant
Reaction Step Two
Yield
82%

Synthesis routes and methods II

Procedure details

The compound (1.0 g, 6.08 mmol) prepared in step 1 was dissolved in methanol (25 ml) and added with 10%-palladium (Pd) (100 mg). The mixture was hydrogenated for 15 hours at room temperature under hydrogen gas. Once the reaction was completed, 10%-palladium (Pd) was removed by using celite-filter and the filtrate was concentrated to dryness. The residue was then purified by flash column chromatography (hexane:ethyl acetate=1:1) to obtain the title compound (700 mg, yield: 90%, colorless liquid).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step Two
Yield
90%

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